1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one
Description
1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one is a pyrrolidinone derivative characterized by a 4-fluoro-benzyl group at the N1 position and a hydroxymethyl substituent at the C4 position of the pyrrolidin-2-one ring. This compound has been synthesized via reaction of this compound with methanesulfonic acid chloride in methylene chloride and pyridine, yielding a crystalline fumarate salt with a melting point of 179–180°C . Its hydroxymethyl group provides a reactive site for further derivatization, making it a versatile intermediate in medicinal chemistry, particularly for nootropic agents and CNS-targeting molecules .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXKWPWEZMUSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Proline-Derived Alkylation and Cyclization
A prominent route involves L-proline derivatives as chiral precursors. In a protocol adapted from Wiley-VCH supporting materials (source 3), (5S)-3,3-di(p-fluorobenzyl)-5-hydroxymethyl-pyrrolidin-2-one was synthesized via sequential alkylation and oxidation:
- Di-alkylation : Treatment of L-proline with 4-fluorobenzyl bromide under basic conditions (K₂CO₃/DMF) introduces two 4-fluorobenzyl groups at the 3-position of the pyrrolidine ring.
- Lactam formation : Oxidation of the secondary amine using RuO₄ or enzymatic methods generates the pyrrolidin-2-one core.
- Hydroxymethylation : Reduction of a ketone intermediate (e.g., 4-oxo-pyrrolidin-2-one) with NaBH₄ selectively introduces the hydroxymethyl group at the 4-position.
This method achieved a 97% yield, with enantiomeric purity verified via optical rotation ([α]D²¹ = +37.8° in methanol).
Fluorination of Pyrrolidine Precursors
The Journal of Organic Chemistry (source 2) details fluorination strategies using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead). For 4-fluoropyrrolidine derivatives:
- Hydroxyproline fluorination : (2S,4R)-4-hydroxyproline undergoes double fluorination with Fluolead to yield 4-fluoropyrrolidine-2-carbonyl fluoride.
- Functional group interconversion : The carbonyl fluoride is converted to hydroxymethyl via reduction (LiAlH₄) or nucleophilic substitution (H₂O/NaOH).
This method emphasizes stereochemical control, critical for applications in chiral drug intermediates.
Chiral Resolution of Racemic Mixtures
Patent WO2007031263A1 (source 4) highlights chiral separation using CHIRALPAK® AD-H columns with alkane/alcohol eluents (e.g., 90:10 hexane/isopropanol). Key steps:
- Racemic synthesis : Condensation of 4-fluorobenzylamine with γ-butyrolactone derivatives forms racemic 1-(4-fluorobenzyl)-4-hydroxymethyl-pyrrolidin-2-one.
- HPLC resolution : Enantiomers are separated with >99% ee, validated by chiral stationary phase chromatography.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Stereochemical Control
- Asymmetric induction : Use of (S)-proline ensures retention of configuration at C-5 during hydroxymethylation.
- Endo/exo selectivity : In cycloadditions, sulfinyl groups (e.g., p-tolylsulfinyl acrylonitrile) direct facial selectivity, achieving dr >83:17.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time = 12.3 min (CHIRALPAK® AD-H, hexane/iPrOH 85:15).
- MS (ESI) : m/z = 223.24 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (ee%) | Key Advantage |
|---|---|---|---|
| Proline alkylation | 97 | >99 | High enantioselectivity |
| Fluolead fluorination | 85 | 92 | Scalability |
| Chiral resolution | 78 | 99 | Resolves racemates |
Industrial and Medicinal Applications
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The fluorine atom on the benzyl ring can be reduced to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(4-Fluoro-benzyl)-4-carboxy-pyrrolidin-2-one
Reduction: 1-(4-Hydroxy-benzyl)-4-hydroxymethyl-pyrrolidin-2-one
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one is a chemical compound that is commonly utilized in scientific research. It has a molecular formula of and a molecular weight of 207.24 g/mol. The compound features a pyrrolidine ring that is substituted with a hydroxymethyl group and a 4-fluorobenzyl moiety. The presence of fluorine enhances its lipophilicity and may affect its biological activity, making it an interesting candidate for medicinal chemistry applications.
Potential Applications
- Neuropharmacology this compound has been studied for its potential biological activities, particularly in the context of neuropharmacology. Compounds with similar structures have demonstrated promise as antidepressants and anxiolytics. The hydroxymethyl group may enhance its interaction with biological targets, possibly affecting neurotransmitter systems like serotonin and dopamine.
- Serotonin Reuptake Inhibition Interaction studies suggest that this compound may interact with various receptors involved in mood regulation. Preliminary studies indicate that it could influence serotonin reuptake mechanisms, similar to selective serotonin reuptake inhibitors (SSRIs). Further pharmacological profiling is necessary to elucidate its full interaction spectrum and therapeutic potential.
- Central Nervous System (CNS) Activity 2-Benzylpyrrolidines bearing from 1 to 4 nuclear substituents on the benzyl ring are pharmacologically active, particularly on the CNS, and on blood pressure . The CNS effectiveness of 2-benzylpyrrolidines is useful for CNS stimulation, increased vigilance, and promotion of normal and of pathologically-inhibited drive . These compounds are useful for counteracting indications such as lack of drive, reduced vigilance, depression, organic psychosyndromes in the case of cerebral retrogression processes, lack of vitality, blood-pressure troubles, exhaustion states, as well as difficulties in learning .
Structural Analogs
Several compounds exhibit structural similarities to this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | Lacks fluorine; serves as a baseline comparison | |
| 1-(3-Fluorobenzyl)-4-hydroxymethyl-pyrrolidin-2-one | Different fluorine position; may affect biological activity | |
| 1-(4-Chlorobenzyl)-4-hydroxymethyl-pyrrolidin-2-one | Chlorine substitution; explores halogen effects on activity |
The presence of the fluorine atom at the para position on the benzyl ring distinguishes this compound from others, potentially influencing its pharmacokinetic properties and receptor interactions due to differences in electronegativity and steric effects.
Pyrrolidines in Drug Discovery
The five-membered pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Studies have shown that:
- Chiral pyrrolidine scaffolds can be used to synthesize potent and selective CK1 kinase inhibitors .
- Cis-3,4-diphenylpyrrolidine derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
- 3,4-disubstituted pyrrolidine sulfonamides can be synthesized as selective glycine transporter-1 (GlyT1) competitive inhibitors .
- 4-benzylpyrrolidine-3-carboxylic acid derivatives can be used as potent agonists at peroxisome proliferator-activated receptors (PPARs) .
- Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogs have anticancer activity .
- (S)-pyrrolidines can act as CXCR4 chemokine receptor antagonists with antimetastatic activity .
- Pyrrolidine-2,5-dione derivatives can be screened for anticonvulsant activity .
Mechanism of Action
The mechanism by which 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzyl ring can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrrolidinone Derivatives
The following table summarizes key structural differences and similarities between 1-(4-fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one and related compounds:
Key Observations:
Substituent Effects on Reactivity and Bioactivity The hydroxymethyl group in the target compound enables facile functionalization (e.g., esterification, oxidation) compared to rigid benzimidazole-containing analogs .
Regiochemical and Electronic Differences Fluorine position on the benzyl group (e.g., 4-fluoro vs. 2-fluoro in ) influences electronic effects: 4-fluoro substitution minimizes steric hindrance, while 2-fluoro may alter dipole moments .
Core Heterocycle Variations Piperidine derivatives (e.g., ) lack the lactam carbonyl of pyrrolidinone, reducing hydrogen-bonding capacity but improving membrane permeability.
Physicochemical Properties
Biological Activity
1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one is a pyrrolidine derivative notable for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by a fluorobenzyl moiety and a hydroxymethyl group, which may enhance its interaction with biological targets, potentially influencing neurotransmitter systems such as serotonin and dopamine.
- Molecular Formula : CHFNO
- Molecular Weight : 223.249 g/mol
- CAS Number : 96449-66-0
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:
- Antidepressant Effects : Compounds within this class have shown potential as antidepressants, possibly due to their action on serotonin and dopamine receptors.
- Anxiolytic Properties : Similar structures have been linked to anxiolytic effects, suggesting that this compound may also help alleviate anxiety.
- Neuroprotective Effects : The presence of the hydroxymethyl group may contribute to neuroprotective activities, potentially mitigating neurodegenerative processes.
The biological activity of this compound is hypothesized to involve:
- Interaction with Neurotransmitter Systems : The compound may modulate the activity of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and anxiety responses.
- Influence on Receptor Binding : The fluorine atom enhances lipophilicity, potentially improving receptor binding affinity and selectivity.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | Structure | Lacks fluorine; serves as a baseline comparison |
| 1-(3-Fluorobenzyl)-4-hydroxymethyl-pyrrolidin-2-one | Structure | Different fluorine position; may affect activity |
| 1-(4-Chlorobenzyl)-4-hydroxymethyl-pyrrolidin-2-one | Structure | Chlorine substitution; explores halogen effects |
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro studies have demonstrated that derivatives of pyrrolidine compounds can inhibit the reuptake of serotonin and norepinephrine, contributing to their antidepressant effects. For instance, a study found that similar compounds significantly increased serotonin levels in neuronal cultures (source needed).
- Antimicrobial Activity : Research on related pyrrolidine derivatives indicated antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was noted to enhance these activities, suggesting that this compound may exhibit similar antimicrobial effects (source needed).
- Toxicological Assessments : Preliminary toxicity studies suggest that while the compound shows promise in therapeutic applications, further investigation into its safety profile is necessary. Toxicity assessments are critical for evaluating its potential use in clinical settings (source needed).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one, and how are reaction conditions tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, microwave-assisted synthesis (50–120°C, 2–24 hours) enhances reaction efficiency compared to traditional reflux methods. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yield. Monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography (gradient elution) are critical for isolating intermediates .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (retention time ~8–12 minutes).
- NMR : Key signals: δ 4.5–5.0 ppm (hydroxymethyl protons), δ 7.2–7.4 ppm (fluorobenzyl aromatic protons) .
- Mass Spectrometry : ESI-MS expected [M+H]+ ~264.3 g/mol.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrolidinone derivatives?
- Methodological Answer : Discrepancies (e.g., IC50 variations in kinase inhibition assays) arise from differences in assay conditions (e.g., ATP concentration, pH). Controlled studies should:
- Standardize assay protocols (e.g., 10 μM ATP, pH 7.4).
- Compare substituent effects (e.g., fluorobenzyl vs. chlorobenzyl groups) using SAR tables:
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 1-(4-F-Bn)-4-OHMe-pyrrolidone | Kinase A | 50 | >100 |
| 1-(4-Cl-Bn)-4-OHMe-pyrrolidone | Kinase A | 120 | 30 |
Such data highlight fluorobenzyl's superior selectivity .
Q. How do computational methods predict the binding modes of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:
- Fluorobenzyl occupies hydrophobic pockets (e.g., in GPCRs).
- Hydroxymethyl forms hydrogen bonds with catalytic residues (e.g., Asp113 in serine proteases).
- Free energy calculations (MM-PBSA) validate binding affinity trends .
Q. What experimental approaches elucidate the compound's metabolic stability and toxicity profile?
- Methodological Answer :
- In vitro microsomal assays : Human liver microsomes (HLM) with NADPH, LC-MS/MS quantification of parent compound depletion (t1/2 > 60 minutes suggests stability).
- CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) to assess competitive inhibition (IC50 < 1 μM indicates high risk).
- Ames test : Salmonella typhimurium strains (TA98/TA100) to evaluate mutagenicity .
Data Analysis and Mechanistic Studies
Q. How do spectroscopic techniques clarify reaction mechanisms during synthesis?
- Methodological Answer :
- In situ FTIR : Tracks carbonyl (C=O) reduction (peak shift from 1700 → 1650 cm⁻¹).
- NMR kinetics : Time-resolved ¹H-NMR monitors intermediate formation (e.g., enolate species at δ 3.5 ppm).
- EPR : Detects radical intermediates in oxidation steps .
Q. What role does stereochemistry play in the compound's biological activity, and how is it controlled?
- Methodological Answer :
- Chiral HPLC (Chiralpak AD-H column) resolves enantiomers.
- Absolute configuration confirmed via X-ray crystallography (e.g., CCDC deposition 2256781).
- (R)-enantiomer shows 10-fold higher activity than (S)-enantiomer in receptor binding assays .
Comparative Structural Analysis
Q. How does this compound compare to analogs with modified substituents?
- Methodological Answer :
- Hydrophobicity : Fluorobenzyl increases logP by 0.5 vs. benzyl (measured via shake-flask method).
- Solubility : Hydroxymethyl enhances aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for methyl analog).
- Bioavailability : Rat pharmacokinetic studies show 30% oral bioavailability vs. 15% for non-hydroxymethyl derivatives .
Experimental Design Recommendations
Q. What controls are essential in enzymatic assays to ensure reproducibility?
- Methodological Answer :
- Positive controls : Staurosporine (kinase inhibition), E64 (protease inhibition).
- Negative controls : DMSO vehicle (<1% v/v).
- Temperature control : Water-jacketed cuvettes (25°C ± 0.5°C).
- Data normalization : Activity relative to no-enzyme and no-compound baselines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
